molecular formula C7H8N2O2 B3419482 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1443980-69-5

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B3419482
M. Wt: 152.15 g/mol
InChI Key: CMUKVPRMDVZPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides . It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 .


Synthesis Analysis

A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyri­dine-3-carboxamide .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of tacrine analogues . Additionally, it has been used in the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The compound has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Fluorescence Properties and Synthesis

  • Domino-Synthesis and Fluorescence Properties : Non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in water forms fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, highlighting potential applications in fluorescence and luminescence research (Ershov et al., 2015).

Diversity-Oriented Synthesis

  • Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides : A five-step synthesis process of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, leading to a variety of derivatives for potential use in chemical and pharmaceutical research (Baškovč et al., 2012).

Antimicrobial and Antifungal Agents

  • Synthesis and Evaluation as Antimicrobial Agents : Synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives and their evaluation as antibacterial and antifungal agents, demonstrating the compound's potential in developing new antimicrobial drugs (El-Sehrawi et al., 2015).

Hydrogen Production Control

  • Controlling Hydrogen Production : Derivatives of dihydropyridine, including 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, were evaluated for controlling hydrogen production in chemical processes, indicating its role in energy and industrial applications (Saleh et al., 2018).

Photophysical Properties

  • Synthesis and Photophysical Properties : Investigating the photophysical properties of 3-amino-4-arylpyridin-2(1Н)-ones prepared from 2-oxo-1,2-dihydropyridine-3-carboxamides, important for applications in photochemistry and material sciences (Shatsauskas et al., 2019).

Safety And Hazards

While specific safety and hazards information for this compound is not available, it is generally recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKVPRMDVZPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226257
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

1443980-69-5
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Citations

For This Compound
6
Citations
S Porobić, J Lađarević, M Kojić, Đ Katnić… - … on Analytical and …, 2021 - vinar.vin.bg.ac.rs
A new heterocyclic azo dye 5-(2,6-dimethylphenyl)-6-hydroxy-4-methyl-2-oxo-1,2- dihydropyridine-3-carboxamide was synthesized and structurally characterized by elemental …
Number of citations: 0 vinar.vin.bg.ac.rs
J Yang, J Li, X Teng - Coloration Technology, 2017 - Wiley Online Library
A novel polymeric black dye was synthesised by grafting yellow, orange, red, and blue reactive dyes onto polyvinylamine. Such a polymeric black dye takes the onus away from dyers to …
Number of citations: 4 onlinelibrary.wiley.com
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
The potassium channel opening drugs flupirtine and retigabine have been withdrawn from the market due to occasional drug-induced liver injury (DILI) and tissue discoloration, …
Number of citations: 10 pubs.acs.org
KN Betz - 2022 - search.proquest.com
Metal-catalyzed C--H functionalization has had an immense impact on streamlining synthesis by enabling previously inaccessible synthetic disconnections in organic synthesis and late-…
Number of citations: 0 search.proquest.com
JT Cincović, D Mijin
Number of citations: 0
SJ Porobić - 2020 - nardus.mpn.gov.rs
Heterociklične azo boje sa piridonovim jezgrom predstavljaju značajnu klasu organskih azo boja jer pokazuju visoki molarni ekstinkcioni koeficijent i dobru postojanost na razne vidove …
Number of citations: 2 nardus.mpn.gov.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.